

N,N'-Dimethyltrimethyleneurea CAS number and spectral data

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Compound of Interest

Compound Name: N,N'-Dimethyltrimethyleneurea

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In-Depth Technical Guide: N,N'-Dimethyltrimethyleneurea

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **N,N'-Dimethyltrimethyleneurea**, a cyclic urea commonly known in the scientific literature as 1,3-Dimethyl-1,3-diazinan-2-one or 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone, and frequently referred to by the acronym DMPU. This document furnishes its Chemical Abstracts Service (CAS) number, detailed spectral data, and robust experimental protocols for its synthesis and characterization. DMPU is primarily recognized for its utility as a polar aprotic solvent, often serving as a less toxic substitute for hexamethylphosphoramide (HMPA).[1] While not identified as a direct participant in biological signaling pathways, its application in the synthesis of biologically active molecules underscores its importance in pharmaceutical research. This guide is intended to be a core resource for professionals engaged in chemical synthesis and drug development.

Chemical Identification and Physical Properties

N,N'-Dimethyltrimethyleneurea is a cyclic urea with the systematic IUPAC name 1,3-dimethyl-1,3-diazinan-2-one.



Identifier	Value
CAS Number	7226-23-5[2]
Molecular Formula	C ₆ H ₁₂ N ₂ O[2]
Molecular Weight	128.17 g/mol [2]
Synonyms	1,3-Dimethyl-1,3-diazinan-2-one, 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone, DMPU, N,N'-Dimethylpropyleneurea[2]

Physical Properties:

Property	Value	
Appearance	Colorless, hygroscopic liquid[1]	
Boiling Point	247 °C at 1013 hPa	
Melting Point	-24 °C	
Density	1.064 g/cm³ at 20 °C	
Refractive Index	1.488 at 20 °C	
Vapor Pressure	0.5 hPa at 57 °C	
Flash Point	121 °C	
Autoignition Temperature	255 °C	

Spectral Data

The following tables summarize the key spectral data for **N,N'-Dimethyltrimethyleneurea** (DMPU).

2.1. ¹H NMR Spectroscopy



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.2	t	4H	-CH ₂ -N-
~2.8	S	6H	-СН3
~1.8	р	2H	-CH2-C-CH2-

2.2. ¹³C NMR Spectroscopy

Chemical Shift (δ) ppm	Assignment
~165	C=O
~48	-CH ₂ -N-
~37	-CH₃
~21	-CH ₂ -C-CH ₂ -

2.3. Infrared (IR) Spectroscopy

Wavenumber (cm ^{−1})	Intensity	Assignment
~2950	Strong	C-H stretch (aliphatic)
~1650	Strong	C=O stretch (urea)
~1490	Medium	C-N stretch

2.4. Mass Spectrometry (MS)

m/z	Relative Intensity	Assignment
128	High	[M] ⁺ (Molecular Ion)
71	High	[M - C ₂ H ₅ N ₂]+
58	High	[M - C4H6O]+

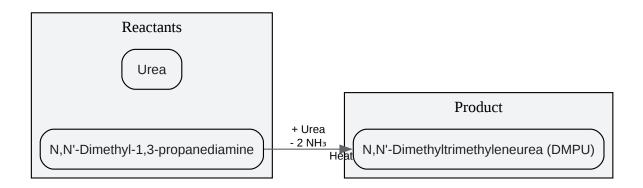


Experimental Protocols

3.1. Synthesis of N,N'-Dimethyltrimethyleneurea (DMPU)

This protocol is adapted from general methods for the synthesis of cyclic ureas.

Reaction Scheme:



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Caption: Synthesis of **N,N'-Dimethyltrimethyleneurea** (DMPU).

Materials:

- N,N'-Dimethyl-1,3-propanediamine
- Urea
- High-boiling point solvent (e.g., xylene or diglyme)
- Nitrogen or Argon gas supply
- Standard laboratory glassware (round-bottom flask, condenser, heating mantle, etc.)

Procedure:

 Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, combine equimolar amounts of N,N'-Dimethyl-1,3-



propanediamine and urea.

- Initial Heating: Heat the mixture to approximately 120-140°C under a slow stream of nitrogen.[3] Ammonia gas will be evolved as the reaction proceeds.[3] Continue heating until the evolution of ammonia ceases (approximately 1-2 hours).
- Cyclization: After the initial reaction, add a high-boiling point solvent to the reaction mixture.
 Increase the temperature to 160-200°C to facilitate the cyclization and the release of a second molecule of ammonia.[3]
- Workup: After cooling to room temperature, the solvent can be removed under reduced pressure. The crude product is then purified by vacuum distillation.
- Characterization: Confirm the identity and purity of the synthesized DMPU using the spectroscopic methods detailed below.

3.2. ¹H and ¹³C NMR Spectroscopy

Instrumentation:

NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

- Dissolve approximately 10-20 mg of the DMPU sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean vial.[4]
- Transfer the solution to a 5 mm NMR tube. If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette.[5]
- Ensure the sample height in the NMR tube is approximately 4-5 cm.[4]

Data Acquisition:

- Insert the sample into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.



- For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, a single scan is sufficient for a sample of this concentration.
- For ¹³C NMR, use a proton-decoupled pulse sequence. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.[7]

3.3. FT-IR Spectroscopy

Instrumentation:

 FT-IR Spectrometer with an ATR (Attenuated Total Reflectance) accessory or liquid sample cell.

Sample Preparation (ATR Method):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a single drop of the liquid DMPU sample directly onto the ATR crystal.

Data Acquisition:

- Acquire a background spectrum of the clean, empty ATR crystal.
- Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
- Clean the ATR crystal thoroughly after the measurement.
- 3.4. Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

Gas Chromatograph coupled to a Mass Spectrometer.

Sample Preparation:



- Prepare a dilute solution of the DMPU sample (approximately 10-100 μg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Transfer the solution to a 2 mL GC vial.

Data Acquisition:

- GC Method:
 - Injector Temperature: 250°C
 - Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms).
 - Oven Program: Start at a suitable initial temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250°C.
 - Carrier Gas: Helium at a constant flow rate.
- MS Method:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 300.

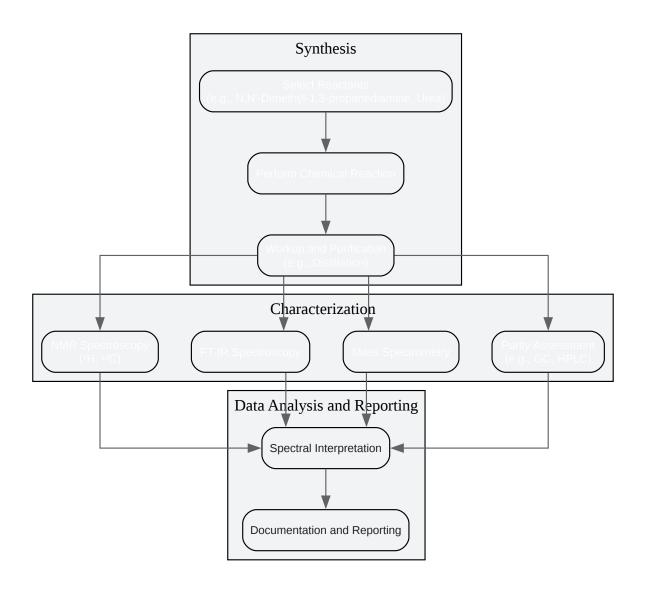
Biological Significance and Applications

N,N'-Dimethyltrimethyleneurea (DMPU) is not known to be a direct participant in biological signaling pathways. Its primary role in the life sciences is that of a versatile, polar aprotic solvent. It has gained prominence as a safer alternative to the carcinogenic solvent hexamethylphosphoramide (HMPA). DMPU is utilized in a variety of organic reactions, including those for the synthesis of pharmaceutical intermediates and other biologically active compounds. Its ability to enhance the reactivity of nucleophiles and its miscibility with a wide range of solvents make it a valuable tool in drug discovery and development.

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like **N,N'-Dimethyltrimethyleneurea**.





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Caption: General workflow for chemical synthesis and characterization.

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